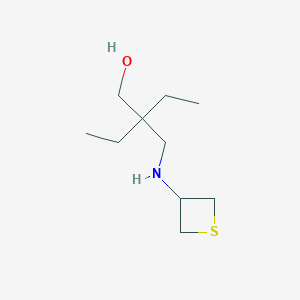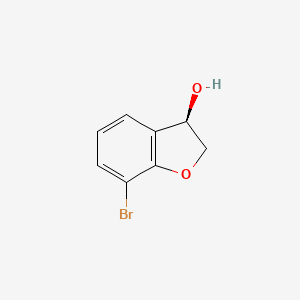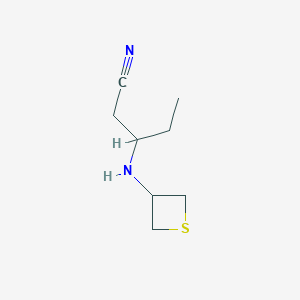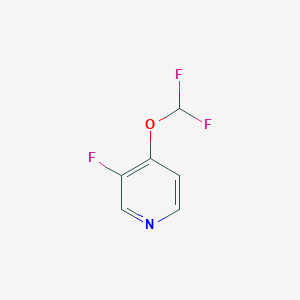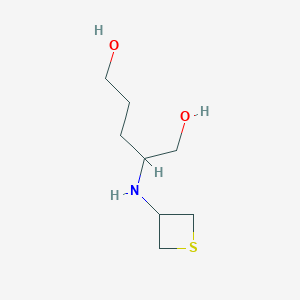
2-(Thietan-3-ylamino)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thietan-3-ylamino)pentane-1,5-diol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, an amino group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-ylamino)pentane-1,5-diol typically involves the reaction of thietane derivatives with appropriate amines and diols. One common method involves the nucleophilic substitution of a thietane ring with an amino group, followed by the introduction of hydroxyl groups through hydrolysis or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Thietan-3-ylamino)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Thietan-3-ylamino)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Thietan-3-ylamino)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
2-(Thietan-3-ylamino)pentane-1,5-diol can be compared with other similar compounds, such as:
- 2-(Thietan-3-ylamino)ethanol
- 2-(Thietan-3-ylamino)butane-1,4-diol
- 2-(Thietan-3-ylamino)hexane-1,6-diol
These compounds share the thietane ring and amino group but differ in the length and substitution of the carbon chain. The unique combination of functional groups in this compound provides distinct chemical and biological properties that make it valuable for specific applications.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(thietan-3-ylamino)pentane-1,5-diol |
InChI |
InChI=1S/C8H17NO2S/c10-3-1-2-7(4-11)9-8-5-12-6-8/h7-11H,1-6H2 |
InChI Key |
NYIPSFWXYXIHCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC(CCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


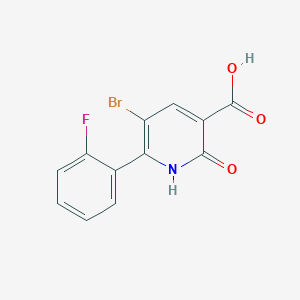
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)
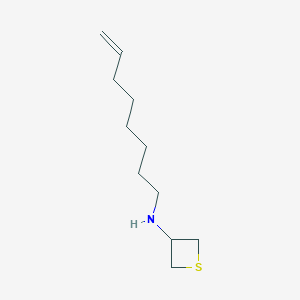
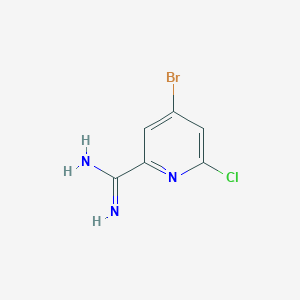
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

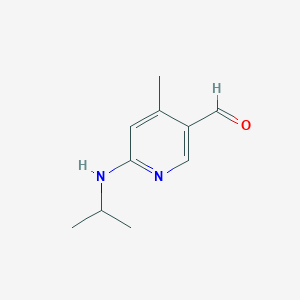
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
